[18]Annulene is a highly conjugated, fully aromatic macrocyclic polyene (C18H18) that serves as the fundamental hydrocarbon baseline for 18π-electron systems [1]. As the first stable, isolable fully aromatic annulene after benzene, it forms red-brown crystals at room temperature and exhibits a planar geometry that minimizes transannular steric strain [1]. Commercially and scientifically, it is procured primarily as a pristine, heteroatom-free precursor for advanced carbon nanoarchitectures and as the definitive spectroscopic reference material for quantifying macrocyclic diamagnetic ring currents [2]. Its lack of nitrogen coordination centers distinguishes it from porphyrins, making it indispensable for synthesizing pure all-carbon networks and studying unperturbed Hückel aromaticity [2].
Procuring a generic substitute for[18]annulene typically fails due to either chemical instability or heteroatom interference. Smaller macrocycles, such as[10]annulene and [14]annulene, suffer from severe transannular hydrogen clashes, rendering them non-aromatic or weakly aromatic and practically impossible to handle or store as stable precursors at room temperature[1]. Conversely, while porphyrins also feature an 18π-electron pathway and offer superior thermal stability, their tetrapyrrolic core obligatorily introduces four nitrogen atoms [2]. This heteroatom presence fundamentally alters the electronic band structure and inevitably leads to metal coordination, disqualifying porphyrins as precursors for pure, undoped carbon networks [2]. Furthermore, substituting [18]annulene with simple aromatics like benzene fails to provide the large internal cavity and macrocyclic ring current required for advanced supramolecular host-guest modeling [1].
Unlike smaller annulenes that fail to achieve planarity due to internal steric crowding, [18]annulene provides a stable 4n+2 system that can be practically handled in laboratory workflows [1]. Quantitative thermodynamic assessments show that [18]annulene possesses a resonance energy of approximately 37 kcal/mol, allowing it to be isolated as a stable red-brown crystalline solid at 25 °C [1]. In stark contrast, [10]annulene and [14]annulene lack sufficient aromatic stabilization due to transannular interactions, resulting in rapid decomposition or isomerization at room temperature[1].
| Evidence Dimension | Resonance energy and room-temperature isolability |
| Target Compound Data | ~37 kcal/mol resonance energy; stable crystalline solid at 25 °C |
| Comparator Or Baseline | [10]Annulene and[14]Annulene (non-aromatic/weakly aromatic; highly unstable at 25 °C) |
| Quantified Difference | [18]Annulene provides ~37 kcal/mol stabilization, enabling standard room-temperature handling, whereas comparators require extreme cryogenic conditions. |
| Conditions | Standard state handling (25 °C, 100 kPa) |
Ensures procurement of a structurally intact macrocycle that can be stored and processed without the extreme cryogenic overhead required for smaller annulenes.
When synthesizing pure carbon allotropes or nanostructures, the precursor's elemental purity is paramount. [18]Annulene provides a 100% hydrocarbon framework (C18H18) with an 18π-electron perimeter [1]. While porphyrins share a similar 18π-electron substructure and are often used as macrocyclic substitutes, their core contains 4 nitrogen atoms [2]. This heteroatom inclusion inevitably dopes the resulting downstream materials and introduces unwanted metal-coordination sites, whereas [18]annulene allows for the precise bottom-up synthesis of pure dehydrobenzoannulene and graphdiyne subunits[2].
| Evidence Dimension | Heteroatom content and coordination potential |
| Target Compound Data | 0% nitrogen; pure hydrocarbon (C18H18) |
| Comparator Or Baseline | Porphine (4 nitrogen atoms; obligate coordination core) |
| Quantified Difference | 100% elimination of nitrogen doping and transition metal coordination artifacts in downstream carbon networks. |
| Conditions | Precursor selection for all-carbon nanomaterial synthesis |
Critical for materials scientists who must procure a strictly all-carbon macrocycle to prevent heteroatom-induced bandgap alterations in synthetic carbon networks.
[18]Annulene is the premier reference material for calibrating and quantifying macrocyclic aromaticity via nuclear magnetic resonance (NMR). Due to its massive diatropic ring current,[18]annulene exhibits a profound chemical shift difference (Δδ) of approximately 12.1 ppm between its highly shielded inner protons (approx. -3.0 ppm) and deshielded outer protons (approx. 9.1 ppm) at low temperatures [1]. Benzene, the standard aromatic baseline, lacks an inner cavity and provides only a single proton resonance at 7.36 ppm [1]. This massive, quantifiable Δδ makes [18]annulene the indispensable benchmark for evaluating the aromaticity of newly synthesized expanded porphyrins and custom macrocycles [1].
| Evidence Dimension | NMR chemical shift differential (Δδ) between inner and outer protons |
| Target Compound Data | Δδ ≈ 12.1 ppm (inner ~ -3.0 ppm, outer ~ 9.1 ppm) |
| Comparator Or Baseline | Benzene (Δδ = 0 ppm; single shift at 7.36 ppm) |
| Quantified Difference | >12 ppm expansion in chemical shift differential due to macrocyclic diatropicity. |
| Conditions | 1H NMR spectroscopy at low temperature (e.g., -60 °C in THF-d8) |
Provides analytical laboratories with the definitive, quantifiable reference standard required to prove macrocyclic aromaticity in novel synthesized compounds.
Unsubstituted [18]annulene is characterized by strong intermolecular packing and consequently poor solubility in standard organic solvents, which dictates its handling in synthesis [1]. While functionalized derivatives like bis-di-tert-butylphenyl (DTBP) [18]annulene achieve measurable solubilities (e.g., >35 μM in dichloromethane), the pristine [18]annulene requires specialized solvents (such as perdeuteriotetrahydrofuran) for liquid-phase analysis and is primarily processed as a solid or in highly dilute conditions [1]. This stark contrast in solubility profiles informs synthetic planning, ensuring buyers recognize that unsubstituted [18]annulene is best utilized for solid-state applications or as a starting material for functionalization rather than direct high-concentration casting[1].
| Evidence Dimension | Solubility in common organic solvents (e.g., CH2Cl2) |
| Target Compound Data | Very low solubility; requires highly polar/specialized solvents for dissolution |
| Comparator Or Baseline | DTBP-substituted [18]annulene (>35 μM in CH2Cl2) |
| Quantified Difference | Substituted analogs provide order-of-magnitude improvements in molar solubility over the pristine unsubstituted macrocycle. |
| Conditions | Room temperature dissolution in standard non-polar/halogenated solvents |
Prevents costly formulation failures by guiding buyers to use pristine [18]annulene for solid-state synthesis or functionalization, while selecting substituted analogs for solution-cast applications.
Because [18]annulene provides a stable, 100% heteroatom-free 18π-electron framework, it is the optimal precursor for the bottom-up synthesis of dehydrobenzoannulenes and graphdiyne substructures[1]. It ensures that the resulting carbon networks remain undoped by nitrogen, preserving their intrinsic electronic and semiconductor properties[1].
Leveraging its massive 12.1 ppm NMR chemical shift differential, [18]annulene is procured by analytical and physical chemistry laboratories as the definitive calibration standard [2]. It is used to validate theoretical models of Hückel aromaticity and to benchmark the diatropic ring currents of newly synthesized expanded porphyrins and custom macrocycles [2].
Due to its poor baseline solubility but high structural stability, pristine [18]annulene serves as the ideal core starting material for synthesizing highly soluble, functionalized derivatives (such as tert-butyl or decyl-substituted annulenes) [1]. These functionalized macrocycles are subsequently used in supramolecular chemistry for host-guest complexation and advanced optical materials [1].